Ethyl 3-[(4-methoxyphenyl)methoxy]propanoate
Overview
Description
Ethyl 3-[(4-methoxyphenyl)methoxy]propanoate is a chemical compound with the CAS Number: 1094680-67-7 . It has a molecular weight of 238.28 . The compound is typically stored at 4 degrees Celsius and is usually 95% pure . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for Ethyl 3-[(4-methoxyphenyl)methoxy]propanoate is1S/C13H18O4/c1-3-17-13(14)8-9-16-10-11-4-6-12(15-2)7-5-11/h4-7H,3,8-10H2,1-2H3
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
Ethyl 3-[(4-methoxyphenyl)methoxy]propanoate is a liquid at room temperature . It has a molecular weight of 238.28 . The compound is typically stored at 4 degrees Celsius . It is usually 95% pure .Scientific Research Applications
Non-Hydrogen Bonding Interactions
The crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates demonstrates rare N⋯π and O⋯π interactions, highlighting the structural uniqueness of these compounds. Such non-hydrogen bonding interactions are crucial for understanding molecular assembly and designing materials with specific properties (Zhang, Wu, & Zhang, 2011).
Natural Product Isolation
Ethyl (E)-3-(4-methoxyphenyl)propenoate has been isolated from Kaempferia galanga L., a plant known for its medicinal properties. This work highlights the compound's natural occurrence and provides a basis for further exploration into its biological activities (Luger, Weber, Dung, & Tuyet, 1996).
Catalysis
A new zero valent palladium complex has been described as a highly active and selective catalyst for the production of methyl propanoate via the methoxycarbonylation of ethene. This application demonstrates the potential utility of related compounds in industrial catalysis processes (Clegg, Elsegood, Eastham, Tooze, Wang, & Whiston, 1999).
Synthetic Chemistry
The reductive monoalkylation of nitro aryls in one-pot presents an efficient method for converting ethyl (4-methoxy-3-nitrophenyl) acetate into valuable amine products, showcasing the compound's role in facilitating complex chemical transformations (Sydnes, Kuse, & Isobe, 2008).
Enantiomeric Neolignans Discovery
Research on Lobelia chinensis led to the isolation of enantiomeric neolignans related to Ethyl 3-[(4-methoxyphenyl)methoxy]propanoate, highlighting the compound's significance in the study of natural products and their stereochemical diversity (Chen, Huang, Wang, Han, Wang, Zhang, & Ye, 2010).
Safety And Hazards
The safety information for Ethyl 3-[(4-methoxyphenyl)methoxy]propanoate indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
ethyl 3-[(4-methoxyphenyl)methoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-3-17-13(14)8-9-16-10-11-4-6-12(15-2)7-5-11/h4-7H,3,8-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDERCAFEELAFRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCOCC1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[(4-methoxyphenyl)methoxy]propanoate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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